A Senior Application Scientist's Guide to 2-Chloro-3-nitroimidazo[1,2-a]pyridine (CAS 4926-52-7): A Privileged Scaffold for Drug Discovery
A Senior Application Scientist's Guide to 2-Chloro-3-nitroimidazo[1,2-a]pyridine (CAS 4926-52-7): A Privileged Scaffold for Drug Discovery
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic aromatic heterocycle, formed by the fusion of imidazole and pyridine rings, is a key structural motif in numerous marketed drugs and clinical candidates.[2][3] Its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives—spanning anticancer, anti-inflammatory, antiviral, and antibacterial applications—make it a focal point of intensive research.[4][5]
This guide provides an in-depth technical overview of a particularly valuable derivative: 2-Chloro-3-nitroimidazo[1,2-a]pyridine (CAS No. 4926-52-7). The introduction of a chloro group at the C2 position and a strongly electron-withdrawing nitro group at C3 significantly modulates the electronic properties of the scaffold. This strategic functionalization enhances the electrophilicity of the C2 carbon, transforming the molecule into a versatile and highly reactive intermediate for the synthesis of complex, biologically active molecules. We will explore its synthesis, reactivity, and its pivotal role in the development of novel therapeutic agents.
Physicochemical Properties & Spectroscopic Data
A comprehensive understanding of a key synthetic intermediate begins with its fundamental properties. Below is a summary of the known data for 2-Chloro-3-nitroimidazo[1,2-a]pyridine.
| Property | Value | Source |
| CAS Number | 4926-52-7 | [][7] |
| Molecular Formula | C₇H₄ClN₃O₂ | [7] |
| Molecular Weight | 197.58 g/mol | [7] |
| Appearance | Typically a yellow solid | Inferred from derivatives[8][9] |
Synthesis of 2-Chloro-3-nitroimidazo[1,2-a]pyridine: A Step-by-Step Protocol
The synthesis of 2-Chloro-3-nitroimidazo[1,2-a]pyridine is achieved through a two-step process starting from a substituted 2-aminopyridine. The key is the initial construction of the imidazo[1,2-a]pyridine ring system, followed by a regioselective nitration at the electron-rich C3 position.
Workflow for the Synthesis of 2-Chloro-3-nitroimidazo[1,2-a]pyridine
Caption: Synthetic workflow for 2-Chloro-3-nitroimidazo[1,2-a]pyridine.
Detailed Experimental Protocol
This protocol is based on established methodologies for the synthesis of the imidazo[1,2-a]pyridine scaffold and its subsequent nitration.[8][9]
Step 1: Synthesis of 2-Chloroimidazo[1,2-a]pyridine
This step is a prerequisite for the final nitration. The synthesis generally proceeds via the condensation of a 2-aminopyridine with an α-haloketone.
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (approx. 1.1 eq).
-
Cyclization: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2-chloroimidazo[1,2-a]pyridine.
Step 2: Nitration to Yield 2-Chloro-3-nitroimidazo[1,2-a]pyridine
The presence of the electron-donating nitrogen atom in the pyridine ring directs electrophilic substitution to the C3 position of the imidazole ring.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), slowly add 2-chloroimidazo[1,2-a]pyridine (1.0 eq) to concentrated sulfuric acid.
-
Nitrating Agent Addition: While maintaining the temperature at 0 °C, add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise to the solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours. Monitor the reaction progress by TLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum. This process yields 2-Chloro-3-nitroimidazo[1,2-a]pyridine, often with high purity (a reported yield of 92%).[8]
Chemical Reactivity and Synthetic Utility
The true value of 2-Chloro-3-nitroimidazo[1,2-a]pyridine lies in its reactivity, which is dominated by the interplay between the chloro and nitro substituents.
Mechanism of Reactivity at the C2 Position
The C2 position of the imidazo[1,2-a]pyridine ring is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing nitro group at the C3 position. This electronic arrangement makes the C2 carbon highly susceptible to nucleophilic aromatic substitution (SNAr). The chloro atom serves as an excellent leaving group, facilitating the introduction of a wide array of functional groups.
Caption: General reactivity of 2-Chloro-3-nitroimidazo[1,2-a]pyridine.
Exemplary Protocol: Synthesis of 2-Thiosubstituted Derivatives
A practical application of this reactivity is the synthesis of 2-thiosubstituted-3-nitroimidazo[1,2-a]pyridine derivatives, which have been explored for their biological activities.[8]
Step 1: Formation of Isothiouronium Salt
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Reaction: To a solution of 2-Chloro-3-nitroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile, add thiourea (1.0 eq).
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Reflux: Heat the mixture to reflux for 2 hours.
-
Isolation: Upon cooling to room temperature, a precipitate of 2-(3-nitroimidazo[1,2-a]pyridin-2-yl)isothiouronium chloride salt forms. This can be collected by filtration and washed with ethyl acetate. A yield of 96% has been reported for this step.[8]
Step 2: Alkylation to Form 2-Thioether Derivatives
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Hydrolysis & Alkylation: The isothiouronium salt (1.0 eq) is dissolved in absolute ethanol. A solution of sodium hydroxide (2.5 eq) is added, and the mixture is brought to reflux. An appropriate alkylating agent (e.g., methyl iodide, benzyl bromide) (3.0 eq) is then added.
-
Reaction: The reaction is allowed to continue at reflux for one hour.
-
Work-up and Purification: After cooling, the mixture is diluted with dichloromethane and washed several times with water. The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the desired 2-(alkylthio)-3-nitroimidazo[1,2-a]pyridine.
| Derivative | Alkylating Agent | Yield | Melting Point (°C) | Reference |
| 5a (2-(methylthio)-3-nitro...) | Methyl Iodide | 67% | 218-220 | [8] |
Spectroscopic data for compound 5a includes: ¹H NMR (300 MHz, CDCl₃) δ 9.44 (d, J = 6.9 Hz, 1H), 7.77–7.55 (m, 2H), 7.20 (t, J = 6.3 Hz, 1H), 2.73 (s, 3H). ¹³C NMR (75 MHz, CDCl₃) δ 131.57, 127.83, 116.61, 115.52, 13.77. HRMS (ESI) Calc. for C₈H₈N₃O₂S [M + H]⁺ = 210.2120 Found = 210.2123.[8]
Applications in Drug Discovery and Medicinal Chemistry
The 3-nitroimidazo[1,2-a]pyridine scaffold is a key pharmacophore in the development of anti-infective and anticancer agents.[2][10] The nitro group is often a crucial component for the mechanism of action, particularly in antitubercular and antiparasitic compounds. For instance, derivatives of this scaffold have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[11]
2-Chloro-3-nitroimidazo[1,2-a]pyridine serves as an essential building block to access a library of derivatives for structure-activity relationship (SAR) studies. By varying the nucleophile that displaces the C2-chloro group, researchers can fine-tune the steric and electronic properties of the final compounds to optimize potency, selectivity, and pharmacokinetic profiles. For example, 3-nitroimidazo[1,2-a]pyridine derivatives substituted at the 2-position with thiobenzyl groups have demonstrated good antileishmanial activity.[2]
Conclusion and Future Outlook
2-Chloro-3-nitroimidazo[1,2-a]pyridine is more than just a chemical intermediate; it is a gateway to novel chemical diversity within a biologically validated scaffold. Its synthesis is straightforward, and its reactivity is predictable and robust, making it an invaluable tool for medicinal chemists. The enhanced electrophilicity at the C2 position, courtesy of the C3-nitro group, allows for the facile introduction of a wide range of substituents, enabling extensive SAR exploration. As the search for new therapeutics against cancer and infectious diseases continues, the strategic use of versatile building blocks like 2-Chloro-3-nitroimidazo[1,2-a]pyridine will undoubtedly play a crucial role in the discovery of the next generation of medicines.
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